8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
CAS No.: 1222556-35-5
Cat. No.: VC11490395
Molecular Formula: C8H7FO3
Molecular Weight: 170.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1222556-35-5 |
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Molecular Formula | C8H7FO3 |
Molecular Weight | 170.1 |
IUPAC Name | 5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol |
Standard InChI | InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
SMILES | C1COC2=C(O1)C=C(C=C2F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol consists of a benzene ring fused to a 1,4-dioxane ring (Figure 1). Key substituents include:
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A fluorine atom at position 8, introducing electronegativity and potential hydrogen-bonding avoidance.
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A hydroxyl group at position 6, enabling hydrogen bonding and participation in acid-base reactions.
The molecular formula C₈H₆FNO₃ corresponds to a molecular weight of 183.14 g/mol. The planar benzodioxin system and substituent arrangement create a dipole moment that influences solubility and reactivity .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol |
CAS Registry Number | 1222556-35-5 |
Molecular Formula | C₈H₆FNO₃ |
Molecular Weight | 183.14 g/mol |
SMILES Notation | C1C2=C(C(=C(C(=C2F)O)O)O)OC1 |
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol likely involves strategic functionalization of a benzodioxin precursor. Two plausible routes are proposed:
Route 1: Fluorination of a Hydroxylated Intermediate
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Hydroxylation: Introduce a hydroxyl group at position 6 via demethylation of a methoxy-protected intermediate (e.g., using BBr₃ in dichloromethane) .
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Electrophilic Fluorination: Employ a fluorinating agent like Selectfluor® to substitute a hydrogen atom at position 8 .
Route 2: Cyclization of a Diol Precursor
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Diol Preparation: React 3-fluoro-4,5-dihydroxybenzaldehyde with ethylene glycol under acid catalysis to form the dioxane ring.
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Reductive Amination: Convert the aldehyde to a hydroxyl group via reduction (e.g., NaBH₄).
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at positions 6 and 8 requires directing groups or protective strategies.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and fluorine groups. Limited solubility in nonpolar solvents.
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Thermal Stability: Predicted melting point range: 160–170°C (extrapolated from chloro analog data) .
Table 2: Predicted Physicochemical Data
Property | Value |
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LogP (Octanol-Water) | 1.2 ± 0.3 |
Hydrogen Bond Donors | 1 (hydroxyl) |
Hydrogen Bond Acceptors | 4 (3 oxygen, 1 fluorine) |
Rotatable Bonds | 0 |
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzodioxin ring undergoes electrophilic attack at positions ortho and para to the hydroxyl group. Example reactions:
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Nitration: Generates nitro derivatives at position 5 or 7 using HNO₃/H₂SO₄.
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Sulfonation: Forms sulfonic acids at position 5 under fuming H₂SO₄ .
Hydroxyl Group Transformations
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Acetylation: React with acetic anhydride to yield the acetylated derivative, enhancing lipophilicity.
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Mitsunobu Reaction: Convert hydroxyl to ethers using triphenylphosphine and diethyl azodicarboxylate.
Biological Activity and Applications
Hypothetical Therapeutic Applications
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Antidiabetic Agents: α-Glucosidase inhibition could delay carbohydrate digestion, reducing postprandial hyperglycemia.
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Neuroprotective Drugs: Acetylcholinesterase inhibition may alleviate symptoms of Alzheimer’s disease.
Future Research Directions
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Synthetic Scalability: Develop one-pot methodologies to improve yield and reduce waste.
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Biological Screening: Evaluate in vitro activity against disease-relevant targets.
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Derivatization Libraries: Synthesize analogs with varied substituents to optimize pharmacokinetic profiles.
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